molecular formula C7H4ClN B1603020 4-Chloro-2-ethynylpyridine CAS No. 1010115-57-7

4-Chloro-2-ethynylpyridine

Cat. No. B1603020
CAS RN: 1010115-57-7
M. Wt: 137.56 g/mol
InChI Key: XMDWKQRXYIYQHZ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynylpyridine is a derivative of pyridine . It is a solid substance .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-ethynylpyridine is C7H4ClN . The InChI code is 1S/C7H4ClN/c1-2-7-5-6 (8)3-4-9-7/h1,3-5H .


Physical And Chemical Properties Analysis

4-Chloro-2-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 .

Scientific Research Applications

Hydrohalogenation Studies

4-Chloro-2-ethynylpyridine has been utilized in hydrohalogenation research, particularly involving nucleophilic attack mechanisms . This compound serves as a substrate for studying the reactivity of ethynylpyridines with halogens, providing insights into the formation of pyridinium salts and the subsequent nucleophilic addition processes.

Synthesis of Alkynyl Platinum (II) Compounds

This chemical is used as an intermediate in the synthesis of alkynyl platinum (II) compounds . These compounds are prepared with dichloro (1,2-bis(diphenylphosphino)ethane)platinum (II) complex in the presence of a base and copper iodide as a catalyst.

Organoheterocyclic Compound Research

As an organoheterocyclic compound, 4-Chloro-2-ethynylpyridine is studied for its properties and potential applications in organic chemistry . Its structure and reactivity are of interest for the development of new organic synthesis methodologies.

Electrophilic Ethynyl Group Reactivity

The compound’s electrophilic ethynyl group is crucial for research into electron-withdrawing effects and how they influence reactivity . The pyridine ring’s role as both an electron-withdrawing group and a base is significant for understanding various organic reactions.

Pyridinium Salt Formation

Research into the formation of pyridinium salts from ethynylpyridines is another application of 4-Chloro-2-ethynylpyridine . This process is important for the study of salt formation and stability under different chemical conditions.

Study of Nucleophilic Addition Mechanisms

4-Chloro-2-ethynylpyridine is used to investigate nucleophilic addition mechanisms to ethynyl groups . This research is fundamental for understanding the behavior of nucleophiles in organic synthesis.

Development of New Organic Synthesis Methodologies

The compound’s unique structure makes it a valuable tool for developing new organic synthesis methodologies . Its reactivity can lead to the discovery of novel reaction pathways and intermediates.

Chemical Education and Laboratory Experiments

Lastly, 4-Chloro-2-ethynylpyridine can be used in chemical education as a model compound for laboratory experiments . It allows students to observe and understand the principles of organic chemistry in a practical setting.

Safety and Hazards

4-Chloro-2-ethynylpyridine is classified as harmful . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

properties

IUPAC Name

4-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDWKQRXYIYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634111
Record name 4-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1010115-57-7
Record name 4-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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